molecular formula C19H17ClN2O4S B420425 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 313366-21-1

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No. B420425
CAS RN: 313366-21-1
M. Wt: 404.9g/mol
InChI Key: IAHAMKLYDILQJE-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . These compounds interact with various biological targets, affecting a range of physiological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with biological targets.

Biochemical Pathways

For instance, some thiazole derivatives have demonstrated antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a broad impact on cellular function and health.

Advantages and Limitations for Lab Experiments

CTB is a potent and selective inhibitor of CK2 and PI3K/Akt/mTOR signaling pathways, making it a valuable tool for studying these pathways in cancer cells. However, CTB has limitations in terms of its solubility and stability, which can affect its potency and efficacy in experiments. Its low bioavailability also limits its use in vivo.

Future Directions

There are many potential future directions for the research on CTB. One area of interest is the development of more potent and selective analogs of CTB that can overcome its limitations. Another direction is to investigate the use of CTB in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to explore the potential diagnostic applications of CTB in cancer detection.
In conclusion, CTB is a promising compound that has shown potential therapeutic applications in cancer research. Its anti-tumor activity, mechanism of action, and biochemical and physiological effects have been extensively studied. Despite its limitations, CTB remains a valuable tool for studying specific signaling pathways in cancer cells. The future directions for research on CTB are numerous, and further studies are needed to fully understand its potential in cancer therapy and diagnosis.

Synthesis Methods

The synthesis of CTB involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting product is then reacted with 2-aminothiazole to obtain 4-(4-chlorophenyl)-1,3-thiazol-2-amine. The final step involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride to form CTB.

Scientific Research Applications

CTB has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CTB has also been found to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In addition, CTB has been investigated for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-24-15-8-12(9-16(25-2)17(15)26-3)18(23)22-19-21-14(10-27-19)11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHAMKLYDILQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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